
Tris(1,3-dichloro-2-propyl) Phosphate-d15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is a deuterated version of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. This compound is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and foams. The deuterated form, this compound, is often used in scientific research to study the behavior and metabolism of the non-deuterated compound due to its similar chemical properties but distinct mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3C3D5Cl2OH+POCl3→C9D15Cl6O4P+3HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and purification to remove impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(1,3-dichloro-2-propyl) Phosphate-d15 undergoes various chemical reactions, including:
Hydrolysis: Reaction with water leading to the breakdown of the phosphate ester bond.
Oxidation: Reaction with oxidizing agents, potentially forming phosphoric acid derivatives.
Substitution: Reaction with nucleophiles, replacing the chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions to replace chlorine atoms.
Major Products Formed
Hydrolysis: Produces 1,3-dichloro-2-propanol and phosphoric acid.
Oxidation: Forms various phosphoric acid derivatives.
Substitution: Results in the formation of substituted phosphates with different functional groups.
Aplicaciones Científicas De Investigación
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used in a variety of scientific research applications, including:
Environmental Studies: To trace the environmental fate and transport of flame retardants.
Toxicology: To study the metabolism and toxicological effects of flame retardants in biological systems.
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Tris(1,3-dichloro-2-propyl) Phosphate.
Material Science: To investigate the flame-retardant properties of materials treated with the compound.
Mecanismo De Acción
The flame-retardant action of Tris(1,3-dichloro-2-propyl) Phosphate-d15 involves the release of phosphorus-containing radicals during combustion, which interfere with the flame propagation process. These radicals act by scavenging free radicals in the flame, thereby reducing the heat release rate and slowing down the combustion process. The molecular targets include the reactive species in the flame, and the pathways involved are primarily radical-mediated reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2-chloroethyl) Phosphate
- Tris(2,3-dibromopropyl) Phosphate
- Tris(1-chloro-2-propyl) Phosphate
Comparison
Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to its deuterated nature, which makes it particularly useful in research applications involving mass spectrometry. Compared to Tris(2-chloroethyl) Phosphate and Tris(2,3-dibromopropyl) Phosphate, it has different halogen substitutions, which can influence its reactivity and flame-retardant efficiency. The presence of deuterium atoms also provides a distinct advantage in tracing studies and metabolic research.
Propiedades
Fórmula molecular |
C9H15Cl6O4P |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Clave InChI |
ASLWPAWFJZFCKF-BXSQCBKHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)OC([2H])(C([2H])([2H])Cl)C([2H])([2H])Cl)Cl |
SMILES canónico |
C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


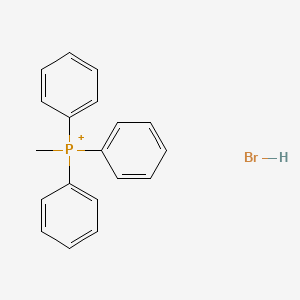


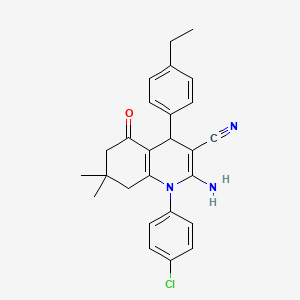


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)

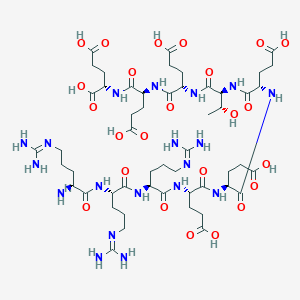
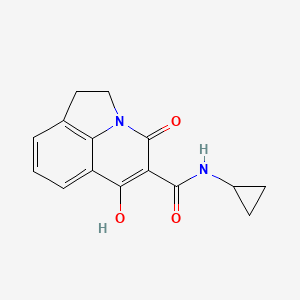

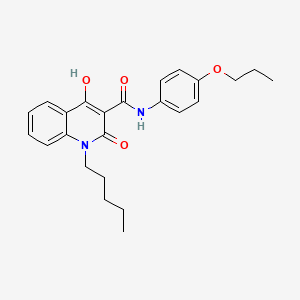
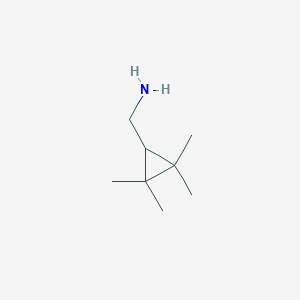
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)
